N-(4-morpholinophenyl)-2-(1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(4-morpholinophenyl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a pyrazole ring via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-morpholinophenyl)-2-(1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of 4-morpholinophenylamine: This can be achieved by reacting 4-nitrophenylmorpholine with a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation Reaction: The 4-morpholinophenylamine is then reacted with 2-(1H-pyrazol-1-yl)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents such as bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-(4-morpholinophenyl)-2-(1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-morpholinophenyl)-2-(1H-pyrazol-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these proteins. The specific pathways involved depend on the biological context and the target proteins.
Comparison with Similar Compounds
N-(4-morpholinophenyl)-2-(1H-imidazol-1-yl)acetamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-(4-morpholinophenyl)-2-(1H-triazol-1-yl)acetamide: Similar structure but with a triazole ring instead of a pyrazole ring.
Uniqueness: N-(4-morpholinophenyl)-2-(1H-pyrazol-1-yl)acetamide is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its imidazole and triazole analogs, which may have different biological activities and chemical reactivities.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-pyrazol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(12-19-7-1-6-16-19)17-13-2-4-14(5-3-13)18-8-10-21-11-9-18/h1-7H,8-12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSNOLFMSXYTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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